4-Nitro-1-(oxan-2-YL)pyrazole

Description

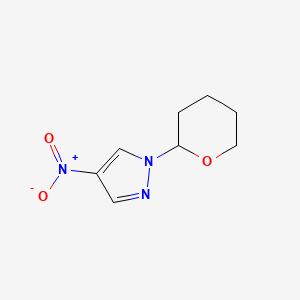

4-Nitro-1-(oxan-2-yl)pyrazole (CAS: 1479084-95-1, molecular formula: C₈H₁₁N₃O₃) is a pyrazole derivative featuring a nitro group at the 4-position and a tetrahydropyran (oxane) substituent at the 1-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its versatile reactivity and structural rigidity. Its oxane moiety introduces stereoelectronic and steric effects, which influence its binding interactions in biological systems and physicochemical properties in polymeric materials .

Properties

IUPAC Name |

4-nitro-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-11(13)7-5-9-10(6-7)8-3-1-2-4-14-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVPCRYLRDYTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

4-Nitro-1-(oxan-2-YL)pyrazole has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest that it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Materials Science

In the field of materials science, this compound's properties may be harnessed for the development of new materials, particularly in energetic materials (EMs).

- Energetic Materials : Nitrated pyrazoles are known for their high energy content and stability, making them suitable for applications in explosives and propellants. The compound's structure could contribute to the formulation of new EMs with improved performance characteristics, such as higher detonation velocities and pressures .

Organic Synthesis

The versatility of this compound extends to its use as a building block in organic synthesis.

- Synthesis of Novel Compounds : Its unique functional groups allow it to serve as a precursor for synthesizing other complex molecules. For instance, it can be used to create derivatives that may have enhanced biological activity or novel physical properties .

Table 1: Summary of Research Findings on this compound Applications

Mechanism of Action

The mechanism of action of 4-Nitro-1-(oxan-2-YL)pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or disrupt cellular processes makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Aromatic vs. Saturated Ring Substitutions

Phenyl Substitution (e.g., 4-Nitro-1-phenylpyrazole) :

Replacing the oxane group with a phenyl ring (as in 4-nitro-1-phenylpyrazole) reduces conformational flexibility. In FGFR1 enzymatic inhibition studies, phenyl-substituted analogs like compound 17 (4-nitro-1-(3-nitrobenzene)pyrazole) exhibited potent activity (IC₅₀ = 85 nM) due to favorable steric interactions with the enzyme’s active site. However, saturated rings (e.g., cyclohexane in compound 12) decreased binding affinity by ~50%, highlighting the importance of planar aromatic systems for optimal activity .Oxane vs. Cycloalkyl Substitutions :

The oxane group in 4-nitro-1-(oxan-2-yl)pyrazole provides a balance between rigidity and moderate steric bulk. In contrast, bulkier substitutions like propionyl (compound 22) reduced FGFR1 inhibition by >60%, emphasizing that moderate steric hindrance is critical for maintaining activity .

Electron-Withdrawing vs. Electron-Donating Groups

- Para-Substituted Pyrazole Amides :

Pyrazole amides with para-electron-withdrawing groups (e.g., -F in compound 3p) demonstrated superior antiviral activity against tobacco mosaic virus (TMV) compared to electron-donating groups (e.g., -OCH₃ in compound 3k). The nitro group in this compound likely enhances electrophilicity, facilitating interactions with biological targets .

Methyl Pyrazole Modifications

Modifications to the methyl pyrazole group (e.g., acyl substitutions in compounds 23–25) generally reduced FGFR1 inhibition. However, compound 25 (1-(1H-pyrazol-1-yl)propan-2-one) retained sub-micromolar activity (IC₅₀ = 45 nM), suggesting that ketone functionalities can mimic the steric profile of nitro groups in certain contexts .

Structural and Functional Comparison Table

Key Research Findings

Steric Dominance Over Electronic Effects : Modifications to the benzene or pyrazole groups in analogs of this compound revealed that steric compatibility with target enzymes (e.g., FGFR1) is more critical than electronic properties .

Nitro Group Synergy : The nitro group’s electron-withdrawing nature enhances binding in both enzymatic (FGFR1) and antiviral (TMV) contexts, particularly when paired with planar aromatic systems .

Oxane’s Unique Role : The tetrahydropyran ring offers a stereoelectronically unique profile compared to phenyl or cycloalkyl groups, making it a valuable scaffold for optimizing drug-like properties .

Biological Activity

4-Nitro-1-(oxan-2-YL)pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is , with a molar mass of approximately 197.19 g/mol. Its predicted density is about 1.49 g/cm³, and it has notable stability due to its structural features.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study showed that certain pyrazole derivatives could inhibit TNF-α by up to 85% at specific concentrations, suggesting that this compound may possess comparable effects .

2. Antimicrobial Activity

Pyrazoles have also been reported to exhibit antimicrobial properties against various bacterial strains. In vitro studies have shown that certain pyrazole derivatives can effectively inhibit the growth of pathogens such as E. coli and S. aureus at low concentrations. The presence of the oxan moiety in this compound may enhance its antimicrobial efficacy due to improved solubility and membrane permeability .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Preliminary findings suggest that this compound could be explored further as a potential anticancer agent, particularly in targeting specific cancer pathways .

Case Study 1: Anti-inflammatory Effects

In a comparative study, various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using mouse models. The study found that those containing the nitro group exhibited enhanced activity against inflammation markers compared to their non-nitro counterparts .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| Compound A (similar structure) | 80% | 90% |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazoles against clinical isolates of bacteria. The study reported that compounds with oxan groups showed improved inhibition zones compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| Standard Antibiotic | TBD |

The biological activities of pyrazoles, including this compound, are attributed to their ability to interact with various biological targets:

- Anti-inflammatory : Inhibition of NF-kB signaling pathways which leads to reduced expression of pro-inflammatory cytokines.

- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anticancer : Induction of apoptosis via modulation of apoptotic pathways and inhibition of cell proliferation signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.